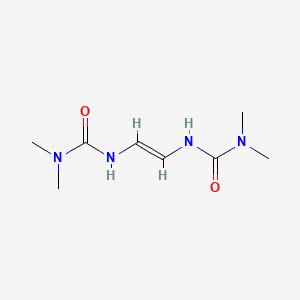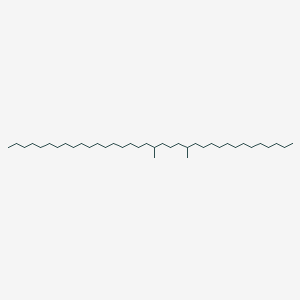![molecular formula C9H9N3O6 B14437890 Methyl [(3,5-dinitrophenyl)methyl]carbamate CAS No. 80179-81-3](/img/structure/B14437890.png)
Methyl [(3,5-dinitrophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(3,5-dinitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a methyl group, which is further connected to a 3,5-dinitrophenyl group. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(3,5-dinitrophenyl)methyl]carbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with methyl carbamate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also helps in reducing the production time and minimizing the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(3,5-dinitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl [(3,5-dinitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase inhibitors.
Medicine: Investigated for its potential use in developing drugs for treating neurological disorders.
Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.
Wirkmechanismus
The mechanism of action of methyl [(3,5-dinitrophenyl)methyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and drugs for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [(3,5-dinitrophenyl)methyl]carbamate
- Propyl [(3,5-dinitrophenyl)methyl]carbamate
- Butyl [(3,5-dinitrophenyl)methyl]carbamate
Uniqueness
Methyl [(3,5-dinitrophenyl)methyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of the 3,5-dinitrophenyl group enhances its reactivity and makes it a potent inhibitor of acetylcholinesterase. Additionally, the methyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
80179-81-3 |
|---|---|
Molekularformel |
C9H9N3O6 |
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
methyl N-[(3,5-dinitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H9N3O6/c1-18-9(13)10-5-6-2-7(11(14)15)4-8(3-6)12(16)17/h2-4H,5H2,1H3,(H,10,13) |
InChI-Schlüssel |
IHAIDPHSNOPENR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)


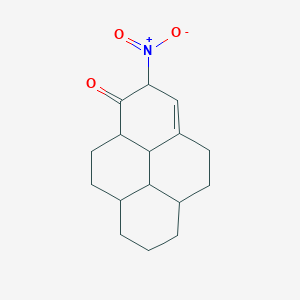
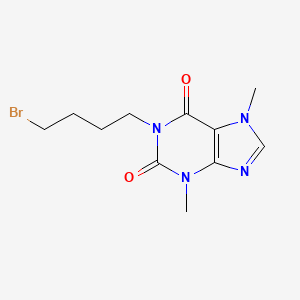
![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
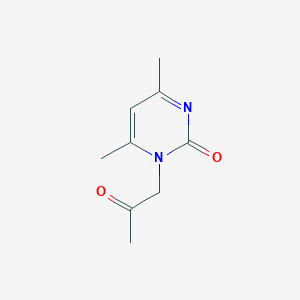

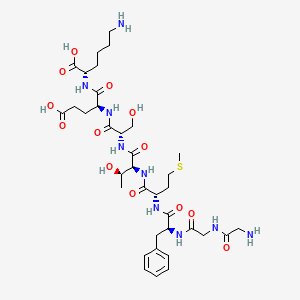
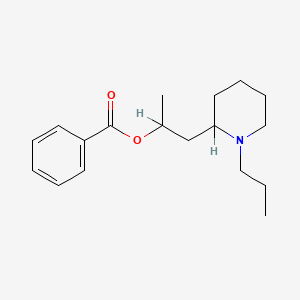
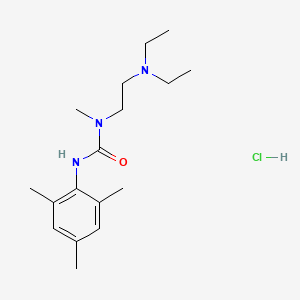
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
